molecular formula C22H20N4OS2 B291984 2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B291984
M. Wt: 420.6 g/mol
InChI Key: QQYMMHYPBLNWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for a range of research applications.

Mechanism of Action

The mechanism of action of 2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide have been studied in detail. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to reduce the expression of COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its wide range of potential applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor activity, as well as potential applications in other areas of research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research involving 2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is in the development of more effective cancer treatments, which could involve the use of this compound in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disorders.

Synthesis Methods

The synthesis of 2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide can be achieved through a variety of methods. One common approach involves the reaction of thiosemicarbazide with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with dibenzylamine and thienyl isocyanate. This method has been shown to yield high purity and yield of the compound.

Scientific Research Applications

2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied extensively for its potential applications in scientific research. One area of interest is in the field of cancer research, where this compound has been shown to exhibit anti-tumor activity in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with promising results.

properties

Molecular Formula

C22H20N4OS2

Molecular Weight

420.6 g/mol

IUPAC Name

2-(dibenzylamino)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C22H20N4OS2/c27-20(23-22-25-24-21(29-22)19-12-7-13-28-19)16-26(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-13H,14-16H2,(H,23,25,27)

InChI Key

QQYMMHYPBLNWDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=NN=C(S3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=NN=C(S3)C4=CC=CS4

Origin of Product

United States

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